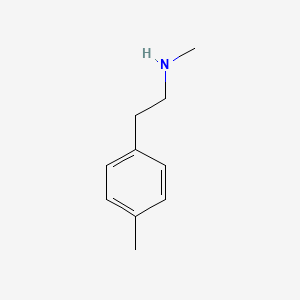

Tert-butyl 2-(4-hydroxyphenoxy)acetate

説明

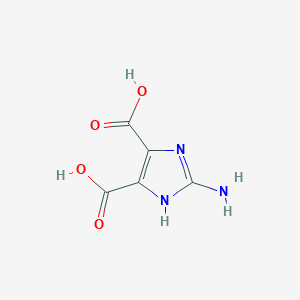

Tert-butyl 2-(4-hydroxyphenoxy)acetate is a chemical compound that is related to various tert-butylphenol derivatives. These derivatives are known for their antioxidant properties and are often used in the synthesis of polymers and other complex organic molecules. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of tert-butylphenol derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. For instance, the synthesis of a novel diamine derivative from 2-tert-butylaniline and 4,4'-oxydiphenol involves iodination, acetyl protection, coupling reaction, and deacetylation . Similarly, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation .

Molecular Structure Analysis

The molecular structure of tert-butylphenol derivatives is characterized by the presence of tert-butyl groups which can create steric hindrance and influence the overall geometry of the molecule. X-ray diffraction studies have been used to determine the crystal structure of related compounds, such as 3,5-di-tert-butyl-4-hydroxybenzyl acetate, which forms infinite chains in the crystal via hydrogen bonds . The presence of tert-butyl groups can also create hydrophobic pockets in the molecular structure, as seen in the synthesis and characterization of titanium complexes .

Chemical Reactions Analysis

Tert-butylphenol derivatives undergo various chemical reactions, including oxidation and polymerization. The electrochemical oxidation of tert-butylphenol derivatives can lead to the formation of phenoxy radicals, phenoxonium ions, and various oxidation products . The photodegradation of 4-tert-butylphenol, a related compound, involves the formation of by-products such as 4-tert-butylcatechol and hydroquinone . In the context of polymerization, tert-butylphenol derivatives can act as retardants, influencing the kinetics and molecular weight of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenol derivatives are influenced by the presence of tert-butyl groups and other substituents. These compounds often exhibit enhanced solubility in organic solvents and can form transparent, tough, and flexible films . They also display thermal stability and have high glass transition temperatures, which are desirable properties for materials used in high-temperature applications. The incorporation of tert-butyl groups into the backbone of polyimides, for example, endows them with excellent solubility and transparency .

科学的研究の応用

Oxidation Processes

Research indicates various tert-butylphenol compounds undergo oxidation processes under specific conditions. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol in the presence of hydrogen peroxide and heteropolyacids was studied, highlighting its potential in chemical transformations (Shimizu et al., 1990).

Antioxidant Activities

The H-atom donating activities of various tert-butylphenol compounds, such as 2,6-di-tert-butyl-4-methylphenol and others, have been measured, showing their significant role as antioxidants in different solvents (Barclay et al., 1999).

Electrochemical Studies

Electrochemical oxidation of tert-butylphenols has been investigated, providing insights into their reactivity and potential applications in electrochemical systems (Richards et al., 1975).

Applications in Lubricant Oils

Tert-butylphenol antioxidants are key in maintaining the quality of lubricant oils. A study presented a method for determining antioxidants, including various tert-butylphenols, in new and used lubricant oil samples, emphasizing their importance in industrial applications(del Nogal Sánchez et al., 2010).

Synthesis of Related Compounds

The synthesis of compounds like 3,5-Di-tert-butyl-4-hydroxybenzoic acid, which shares structural similarities with tert-butyl 2-(4-hydroxyphenoxy)acetate, has been explored. This provides a framework for understanding the synthetic pathways and potential modifications of tert-butylphenol derivatives (Yi, 2003).

Metabolism in Biological Systems

Studies on the metabolism of related tert-butylphenol compounds, such as 2, 6-Di-tert-butyl-p-cresol, in biological systems like rabbits have been conducted. This research offers insights into how these compounds might behave in more complex biological environments (Aoki, 1962).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if needed . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .

特性

IUPAC Name |

tert-butyl 2-(4-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDLJZGSVBZPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630957 | |

| Record name | tert-Butyl (4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-hydroxyphenoxy)acetate | |

CAS RN |

42806-92-8 | |

| Record name | tert-Butyl (4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)